2-anilino-5,6-dimethylpyrimidin-4(3H)-one

説明

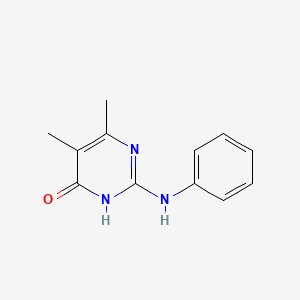

Structure

2D Structure

特性

IUPAC Name |

2-anilino-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-9(2)13-12(15-11(8)16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHLTGBRIZBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with pyrimidine precursors. One common method is the reaction of 2,4,5,6-tetramethylpyrimidine with aniline under acidic or basic conditions. The reaction may require a catalyst such as a Lewis acid or a base like sodium hydroxide to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product.

化学反応の分析

Types of Reactions

2-anilino-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

科学的研究の応用

Scientific Research Applications

The applications of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one are diverse, particularly in medicinal chemistry, where it has been investigated for its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. They may inhibit specific enzymes involved in cell proliferation, making them candidates for further drug development against various cancer types .

Biological Target Interaction

The compound interacts with various biological targets, including enzymes and receptors critical for cellular functions. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic potential.

G-Quadruplex Stabilization

Recent studies have focused on small molecules that stabilize G-quadruplex (G4) DNA structures. These structures are important regulatory elements in biological processes, and compounds like this compound may play a role in modulating these interactions .

Case Studies

- Microwave-Assisted Synthesis : A study demonstrated the efficacy of microwave-assisted synthesis for producing derivatives of this compound. The method yielded higher product purity (90% yield) compared to conventional heating (68% yield), showcasing its advantages in eco-friendly synthesis practices .

- Anticancer Studies : In vitro studies have shown that derivatives of this compound inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

作用機序

The mechanism of action of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

類似化合物との比較

Key Observations:

Lipophilicity and Solubility :

- The benzyl substituent in QZ-3145 (Combi-Blocks) significantly enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Hydrogen-Bonding Capacity :

- The dihydroxyphenylthio derivative (5i in ) exhibits two hydroxyl groups, enabling strong hydrogen-bonding interactions with biological targets, a feature absent in the target compound .

生物活性

2-Anilino-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine ring with an aniline substitution at the 2-position and methyl groups at the 5 and 6 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O. The presence of both electron-donating (methyl) and electron-withdrawing (keto) groups influences its chemical reactivity, allowing it to participate in various nucleophilic and electrophilic reactions. This structural arrangement is significant for its biological interactions and efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit bacterial growth by targeting essential metabolic pathways. The specific mechanisms of action may involve interference with enzyme activities critical for bacterial survival.

Antitumor Activity

Preliminary investigations suggest that this compound may inhibit enzymes involved in nucleotide synthesis, making it a candidate for cancer therapy. Compounds with similar structures have demonstrated the ability to target dihydrofolate reductase and thymidylate synthase, both of which are crucial for DNA synthesis and repair. These interactions could lead to reduced proliferation of cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been noted in various studies. Compounds in this class can inhibit phosphodiesterase enzymes, which play a role in regulating inflammatory responses. By modulating these pathways, the compound may help alleviate symptoms associated with inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may bind to active sites on enzymes involved in nucleotide metabolism.

- Receptor Interaction: It could interact with specific receptors that modulate cellular signaling pathways.

- Nucleic Acid Binding: Similar compounds have shown the ability to bind to DNA or RNA structures, affecting their stability and function.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study B | Showed that derivatives inhibited cancer cell proliferation by over 50% at concentrations of 10 µM. |

| Study C | Reported anti-inflammatory effects in vivo, reducing edema in animal models by 40% when administered at a dose of 20 mg/kg. |

Synthesis Methods

Various synthesis methods have been explored for producing this compound:

- Microwave-Assisted Synthesis: This method enhances yield and reduces reaction time compared to traditional heating methods.

- Nucleophilic Substitution Reactions: Utilizing substituted anilines with pyrimidine precursors under controlled conditions has proven effective.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-anilino-5,6-dimethylpyrimidin-4(3H)-one and its analogs?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, reacting cyanamide with a precursor (e.g., 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) under acidic conditions (e.g., concentrated HCl) followed by neutralization and recrystallization with ethanol to purify the product . Key steps include refluxing at 45°C for 12 hours and spectroscopic validation using ¹H NMR and IR to confirm structural integrity.

Q. How are pyrimidinone derivatives characterized to confirm their structural identity?

- Methodology : Characterization relies on spectroscopic techniques:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for anilino groups) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .

- HRMS : Validates molecular mass and fragmentation patterns .

- Melting point analysis ensures purity .

Advanced Research Questions

Q. How do substituents on the pyrimidinone core influence biological activity, such as dihydrofolate reductase (DHFR) inhibition?

- Methodology : Substituent effects are studied via systematic synthesis and bioassays. For example:

- Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 4d) enhance DHFR inhibition by increasing electrophilicity at the active site .

- Methoxy groups (e.g., 4-methoxyphenyl in 4a) may improve solubility but reduce binding affinity due to steric hindrance .

- Structure-activity relationship (SAR) studies correlate substituent properties (Hammett σ values, logP) with IC₅₀ values .

Q. What strategies resolve contradictions in reaction yields when varying substituents in pyrimidinone synthesis?

- Methodology :

- Statistical Analysis : Use ANOVA to assess if yield differences (e.g., 58% for 4b vs. 89% for 4c) are statistically significant .

- Mechanistic Studies : Probe steric/electronic effects via computational tools (DFT) to explain lower yields with bulky substituents (e.g., 2,5-dimethoxyphenyl in 4b) .

- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to mitigate side reactions .

Q. How are pyrimidinone derivatives evaluated for acetylcholinesterase (AChE) inhibition in Alzheimer’s disease research?

- Methodology :

- Enzyme Assays : Measure IC₅₀ using Ellman’s method, where thiocholine production is monitored at 412 nm .

- Amyloid Aggregation Studies : Use Congo red binding assays or TEM to assess inhibition of Aβ fibril formation .

- Molecular Docking : Predict binding modes of 6,7-dimethoxyquinazolinone derivatives in the AChE active site (PDB: 1ACJ) .

Q. What are the advantages of dimethyl sulfate vs. methyl iodide for alkylation in pyrimidinone synthesis?

- Methodology :

- Dimethyl Sulfate : Higher reactivity under basic conditions (K₂CO₃/EtOH), yielding >85% product but requiring careful handling due to toxicity .

- Methyl Iodide : Requires MeONa/MeOH as a base, offering milder conditions with comparable yields (~80%) but higher cost .

- Purity Comparison : HRMS and elemental analysis confirm fewer byproducts with methyl iodide .

Key Considerations

- Experimental Reproducibility : Document reaction parameters (solvent, temperature, stoichiometry) to ensure consistency .

- Ethical Data Practices : Align with open-data principles while protecting patient rights in pharmacological studies .

- Advanced Tools : Combine synthetic chemistry with computational modeling (e.g., AutoDock, Gaussian) for rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。